molecular formula C9H7F3O3 B7902787 Methyl 2-hydroxy-5-(trifluoromethyl)benzoate

Methyl 2-hydroxy-5-(trifluoromethyl)benzoate

Cat. No.: B7902787
M. Wt: 220.14 g/mol
InChI Key: WYAZXWRYHRTDET-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a hydroxyl group, and the fifth position is substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 2-hydroxy-5-(trifluoromethyl)benzoate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the benzoate ring. This combination imparts distinct chemical properties, such as increased acidity and enhanced lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

methyl 2-hydroxy-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAZXWRYHRTDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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